PDE5 Inhibitory Activity: Target Compound vs. Literature Baseline
N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine inhibits cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5) from porcine aorta with an IC₅₀ of 1.30 × 10³ nM (1.3 µM) [1]. No direct head-to-head comparator data are available from the same assay for the closest benzyl analogs (e.g., 3-chloro or 3,4-dichloro variants). However, as a class-level baseline, the potent PDE5 inhibitor sildenafil exhibits an IC₅₀ of approximately 3.5 nM in comparable PDE5 assays [2]. The target compound is therefore approximately 370-fold less potent than sildenafil under standard PDE5 assay conditions, placing it in a moderate-affinity range suitable for tool compound applications rather than high-potency pharmacological studies.
| Evidence Dimension | PDE5 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 × 10³ nM (1.3 µM) against PDE5 from porcine aorta |
| Comparator Or Baseline | Sildenafil: IC₅₀ ≈ 3.5 nM against human PDE5 (literature class-level baseline) |
| Quantified Difference | Target compound is ~370-fold less potent than sildenafil (class-level comparison; different enzyme sources noted) |
| Conditions | BindingDB assay: PDE5 (porcine aorta); sildenafil data from published human PDE5 assays |
Why This Matters
Establishes the compound as a moderate-affinity PDE5 ligand with a structurally distinct benzylaminoquinazoline scaffold, useful for selectivity panel screening or as a starting point for fragment-based PDE5 inhibitor optimization.
- [1] BindingDB. BDBM50042792: IC₅₀ 1.30E+3 nM against cGMP-specific 3',5'-cyclic phosphodiesterase (PDE5) from porcine aorta. Curated by ChEMBL. View Source
- [2] Boolell M, Allen MJ, Ballard SA, et al. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. Int J Impot Res. 1996;8(2):47-52. View Source
